1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H10FNO. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a fluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-fluoropyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
- 1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(5-Fluoropyridin-3-yl)cyclopropane-1-methanol
Comparison: 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)4-10(7-13)1-2-10/h3,5-7H,1-2,4H2 |
InChI Key |
XTMMFRBDAMRDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CN=C2)F)C=O |
Origin of Product |
United States |
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